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Compound of Interest

Compound Name: 4Sc-203

Cat. No.: B612015

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of domatinostat (formerly 4Sc-203), a selective Class | histone
deacetylase (HDAC) inhibitor, with other HDAC inhibitors. The information is supported by
preclinical and clinical experimental data.

Domatinostat is an orally bioavailable benzamide that selectively inhibits HDAC1, HDAC2, and
HDACS3.[1] These enzymes play a crucial role in the epigenetic regulation of gene expression.
By inhibiting these HDACSs, domatinostat leads to an accumulation of acetylated histones,
which can result in chromatin remodeling and the selective transcription of tumor suppressor
genes. This, in turn, can inhibit tumor cell division and induce apoptosis.[1]

Comparative Efficacy of HDAC Inhibitors

A direct head-to-head comparison of domatinostat with other HDAC inhibitors in the same
clinical trial is not yet available. However, by comparing data from various preclinical and
clinical studies, we can gain insights into its relative potency and efficacy.

In Vitro Potency

The inhibitory concentration (IC50) is a key measure of a drug's potency. The following table
summarizes the IC50 values of domatinostat against Class | HDACs and provides a
comparison with other selected HDAC inhibitors.
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HDAC HDAC1 HDAC2 HDAC3
. Type Reference
Inhibitor (IC50) (IC50) (IC50)
Domatinostat  Class |
_ 1.20 uM 1.12 uM 0.57 uM [2]
(4SC-202) Selective
Entinostat Class |
) 0.18 uM 0.25 uM 0.41 uM
(MS-275) Selective
Romidepsin Class |
_ 36 nM 47 nM 520 nM
(FK228) Selective
Vorinostat
Pan-HDAC 0.01 uMm 0.02 uM 0.01 uM
(SAHA)
Panobinostat
Pan-HDAC 0.005 puM 0.008 pM 0.004 pMm

(LBH589)

Note: IC50 values can vary between different experimental setups. This table is for
comparative purposes and is compiled from various sources.

Preclinical and Clinical Studies: A Comparative
Overview

Domatinostat has been evaluated in various preclinical models and clinical trials, both as a
monotherapy and in combination with other anti-cancer agents.

Preclinical Studies

Pancreatic Cancer: In preclinical models of pancreatic ductal adenocarcinoma (PDAC),
domatinostat has demonstrated a synergistic anti-tumor effect when combined with the
standard-of-care chemotherapy doublet, gemcitabine and nab-paclitaxel. This combination was
shown to target the cancer stem cell compartment.[3][4]

Glioma: Studies on glioma stem cells (GSCs) have shown that domatinostat preferentially
induces apoptosis in GSCs compared to their differentiated counterparts. This effect is
mediated through both p53-dependent and -independent pathways.[5][6]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.selleckchem.com/products/4sc-202.html
https://pubmed.ncbi.nlm.nih.gov/35241126/
https://www.researchgate.net/publication/358985490_HDAC_class_I_inhibitor_domatinostat_sensitizes_pancreatic_cancer_to_chemotherapy_by_targeting_cancer_stem_cell_compartment_via_FOXM1_modulation
https://www.mdpi.com/1422-0067/26/16/7803
https://pmc.ncbi.nlm.nih.gov/articles/PMC9332065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612015?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Clinical Trials

Advanced Hematological Malignancies: A Phase | study of domatinostat in patients with
advanced hematological malignancies demonstrated that the drug was safe and well-tolerated,
with signs of anti-tumor activity. Of the 24 patients treated, one achieved a complete response
and one a partial response.[7]

Advanced Melanoma (SENSITIZE Trial): The Phase Ib/ll SENSITIZE trial evaluated
domatinostat in combination with the immune checkpoint inhibitor pembrolizumab in patients
with advanced melanoma who were refractory or non-responding to prior checkpoint inhibitor
therapy. The combination was found to be safe and well-tolerated, with a disease control rate of
30% in highly pretreated patients. This included one complete response and two confirmed
partial responses.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of
scientific findings. Below are summaries of experimental protocols from notable studies
involving domatinostat.

Pancreatic Cancer Xenograft Model

e Cell Lines and Culture: PANC1, ASPC1, and PANC28 PDAC cell lines were used.
e Animal Model: Athymic nude mice were subcutaneously injected with PDAC cells.

o Treatment: Once tumors were palpable, mice were treated with either vehicle, domatinostat
(20 mg/kg, 5 days/week, orally), gemcitabine (25 mg/kg, weekly, intraperitoneally), nab-
paclitaxel (20 mg/kg, weekly, intraperitoneally), or a combination of these agents for two
weeks.

¢ Analysis: Tumor volume was measured, and upon completion of the treatment period,
tumors were excised for further analysis, including histology and flow cytometry.[9]

SENSITIZE Clinical Trial Protocol

o Study Design: An open-label, multicenter Phase Ib/Il trial.
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» Patient Population: Patients with advanced (unresectable or metastatic) cutaneous
melanoma who were primary refractory or non-responding to anti-PD-1 therapy.

o Treatment: Patients received domatinostat at varying dose levels in combination with
pembrolizumab. In the initial phase, domatinostat was administered as a monotherapy for 14
days.

o Assessments: Safety and preliminary efficacy were the primary endpoints. Biopsies were
taken before and after the initial 14-day domatinostat treatment to analyze changes in the

tumor immune microenvironment.[10]

Signaling Pathways and Logical Relationships

The mechanism of action of HDAC inhibitors, including domatinostat, involves complex
signaling pathways that ultimately lead to anti-tumor effects.
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Caption: Mechanism of action of Domatinostat.
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Caption: Pancreatic cancer xenograft study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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